7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one
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Overview
Description
7-[3-(hydroxymethyl)phenoxy]chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 3-(hydroxymethyl)phenol.
Reaction Conditions: The reaction is carried out under basic conditions using potassium carbonate as a base and dimethylformamide as a solvent.
Reaction Mechanism: The hydroxyl group of 3-(hydroxymethyl)phenol reacts with the 7-hydroxy group of 7-hydroxy-2H-chromen-2-one through a nucleophilic substitution reaction, forming the ether linkage.
Industrial Production Methods
Industrial production of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
7-[3-(hydroxymethyl)phenoxy]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: The major product is 7-[3-(carboxymethyl)phenoxy]chromen-2-one.
Reduction: The major product is 7-[3-(hydroxymethyl)phenoxy]dihydrochromen-2-one.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
7-[3-(hydroxymethyl)phenoxy]chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease.
Industry: Used in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one involves:
Molecular Targets: The compound interacts with various enzymes and receptors in the body.
Pathways Involved: It may inhibit specific pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one.
3-(hydroxymethyl)phenol: Another precursor used in the synthesis.
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Properties
Molecular Formula |
C16H12O4 |
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Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-[3-(hydroxymethyl)phenoxy]chromen-2-one |
InChI |
InChI=1S/C16H12O4/c17-10-11-2-1-3-13(8-11)19-14-6-4-12-5-7-16(18)20-15(12)9-14/h1-9,17H,10H2 |
InChI Key |
FWUCYTPXYMGTSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C=CC(=O)O3)CO |
Origin of Product |
United States |
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